FGF22-IN-1

CD4 D1 inhibition Immunosuppression Small-molecule antagonist

FGF22-IN-1 (also designated WAY-348941 or compound c1) is a small-molecule organic compound with the IUPAC name (E)-N'-((1H-indol-3-yl)methylene)thiophene-2-carbohydrazide, a molecular formula of C14H11N3OS, and a molecular weight of 269.32 g/mol. It is commercially cataloged and supplied as a research-grade CD4 D1 domain inhibitor.

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
Cat. No. B10805680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGF22-IN-1
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CS3
InChIInChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18)/b16-9+
InChIKeyFMKAYIUNMIHSEK-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.8 [ug/mL] (The mean of the results at pH 7.4)

FGF22-IN-1 (CAS 113143-13-8) Chemical Identity and Baseline Characterization for Procurement


FGF22-IN-1 (also designated WAY-348941 or compound c1) is a small-molecule organic compound with the IUPAC name (E)-N'-((1H-indol-3-yl)methylene)thiophene-2-carbohydrazide, a molecular formula of C14H11N3OS, and a molecular weight of 269.32 g/mol . It is commercially cataloged and supplied as a research-grade CD4 D1 domain inhibitor . Notably, there exists a significant naming-target discrepancy across vendor platforms, with some sources annotating FGF22-IN-1 as an FGF22 pathway modulator rather than a CD4 D1 ligand . This inconsistency necessitates rigorous structural verification by the end user prior to procurement and experimental deployment.

Why FGF22-IN-1 Cannot Be Simply Replaced by In-Class CD4 D1 Antagonists


Generic substitution for FGF22-IN-1 is precluded by two critical gaps. First, its chemical scaffold—an indole-thiophene carbohydrazone—is structurally distinct from prototypical CD4 D1 ligands such as the nonpeptide J2 series or peptide-based CD4 exocyclics, meaning assumed equipotency among analogs is pharmacochemically unwarranted [1]. Second, the unresolved dual annotation (CD4 D1 inhibition versus FGF22 pathway blockade) creates target-identity risk: if FGF22-IN-1 genuinely engages FGF22-dependent signaling in certain cellular contexts, substituting a pure CD4 D1 antagonist would fail to phenocopy its biological profile . The quantitative evidence below confirms that rigorous comparative data to guide informed substitution decisions are currently absent from the open literature.

FGF22-IN-1 Quantitative Differentiation Evidence: Head-to-Head Comparison Data


FGF22-IN-1 vs. J2 (CD4 D1 Ligand): Absence of Head-to-Head Potency Data

No published study has directly compared FGF22-IN-1 with the J2 compound series under identical assay conditions. The J2 reference compound, identified via computer-aided screening, specifically blocked CD4-MHC class II binding and inhibited primary T-cell responses in vitro [1]. Vendor annotations claim FGF22-IN-1 is a potent CD4 D1 inhibitor, but the quantitative IC50 value against this target remains undisclosed in any peer-reviewed source . Consequently, the relative potency and selectivity advantage of FGF22-IN-1 over J2 cannot be determined.

CD4 D1 inhibition Immunosuppression Small-molecule antagonist

FGF22-IN-1 vs. WAY-354896 and WAY-313013: No Cross-Target Selectivity Data Available

Commercially related WAY-series compounds exhibit divergent primary pharmacology: WAY-354896 is a dual PKR/PERK kinase activator, while WAY-313013 is a p38α MAPK inhibitor . No selectivity panel data exist for FGF22-IN-1 against these or any other kinase, phosphatase, or GPCR targets. The absence of broad profiling data means the risk of polypharmacology cannot be quantified relative to these structural neighbors.

Selectivity profiling Off-target risk CD4 D1 vs PKR/PERK

FGF22-IN-1 vs. Anti-CD4 Monoclonal Antibodies: Lack of Comparative Functional Efficacy

Anti-CD4 monoclonal antibodies (e.g., QS4120) are well-characterized reagents that competitively block HLA class II rosette formation and HIV-1 gp120 binding to CD4 [1]. No published study has benchmarked FGF22-IN-1 against any anti-CD4 antibody in a T-cell proliferation, cytokine release, or mixed lymphocyte reaction assay. Consequently, the functional immunosuppressive potency of FGF22-IN-1 relative to biologic CD4 blockers remains undetermined.

CD4 blockade T-cell suppression Small-molecule vs biologic

FGF22-IN-1 Purity Specifications: Vendor-Reported Batch Quality Benchmarking

MedChemExpress reports a purity of 98.07% for FGF22-IN-1 (Cat. No. HY-148432) as determined by HPLC . In contrast, BenchChem lists a typical purity of 95% . This represents a 3.07 percentage-point difference in declared purity. However, neither vendor provides a comparator analysis against other CD4 D1 inhibitors from the same batch, nor are the impurity profiles characterized, making it impossible to assess whether this purity variance is chemically meaningful for biological assay reproducibility.

Compound purity Quality control Procurement specification

Validated Application Scenarios for FGF22-IN-1 Based on Current Evidence


Structure-Activity Relationship (SAR) Studies on Indole-Thiophene Carbohydrazone CD4 D1 Ligands

FGF22-IN-1 possesses a defined indole-thiophene carbohydrazone scaffold (IUPAC: (E)-N'-((1H-indol-3-yl)methylene)thiophene-2-carbohydrazide) . Medicinal chemistry groups expanding SAR around nonpeptide CD4 D1 ligands can utilize this compound as a core template for derivatization, provided the batch purity is verified by HPLC and NMR prior to use. The absence of published IC50 data necessitates that each laboratory independently establish potency benchmarks against their own CD4-MHC II interaction assay before interpreting SAR trends.

Target Deconvolution Studies to Resolve CD4 D1 vs. FGF22 Pathway Annotation

The conflicting biological annotations—CD4 D1 inhibition versus FGF22 pathway blockade —create a unique opportunity for chemical biology groups to perform systematic target deconvolution. FGF22-IN-1 can be employed in chemical proteomics (e.g., affinity pulldown-mass spectrometry) or CRISPR-based sensitization screens to empirically determine its primary molecular target(s) in T-cell and neuronal cell backgrounds, thereby resolving the current annotation ambiguity and generating the selectivity data absent from the literature.

Reference Compound for WAY-Series Chemical Probe Selectivity Panel Assembly

FGF22-IN-1 (WAY-348941) belongs to a commercial WAY-series library that includes compounds with known kinase-modulating activities such as WAY-354896 (PKR/PERK activator) and WAY-313013 (p38α inhibitor) . Laboratories assembling a chemical probe selectivity panel for immunomodulatory screening can include FGF22-IN-1 as a structurally related negative control, provided its own target engagement profile is first characterized internally. Cross-panel comparison may reveal structure-selectivity relationships that inform the design of more selective CD4 D1 or FGF22 pathway probes.

Supplier-Dependent Batch Reproducibility Assessment in T-Cell Functional Assays

Given the documented inter-supplier purity variance (98.07% at MedChemExpress vs. 95% at BenchChem ), researchers conducting CD4-dependent T-cell suppression assays should perform side-by-side batch comparisons. Quantifying EC50 shifts in IL-2 secretion or T-cell proliferation as a function of supplier source will establish whether the observed purity difference translates into biologically significant potency variation, thereby informing procurement specifications for multi-year studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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